molecular formula C66H44 B2422374 [11]Cycloparaphenylene CAS No. 1222105-48-7

[11]Cycloparaphenylene

Cat. No.: B2422374
CAS No.: 1222105-48-7
M. Wt: 837.078
InChI Key: PDOKFTTWOJPJJK-GMWUEEKESA-N
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Description

11Cycloparaphenylene is a fascinating compound that belongs to the family of cycloparaphenylenes. These molecules consist of several benzene rings connected by covalent bonds in the para positions, forming a hoop- or necklace-like structure . The unique structure of 11

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of [11]Cycloparaphenylene are not well-studied. Its unique structure suggests potential interactions with various biomolecules. Its radially oriented p orbitals and strained aromatic system could potentially interact with enzymes, proteins, and other biomolecules in unique ways .

Molecular Mechanism

Its unique structure suggests potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of cycloparaphenylenes, including 11Cycloparaphenylene, has been a challenging task due to the ring strain incurred from forcing benzene rings out of planarity . Several synthetic routes have been developed over the years:

Comparison with Similar Compounds

11Cycloparaphenylene is unique among cycloparaphenylenes due to its specific ring size and the resulting strain energy. Similar compounds include:

Compared to these compounds, 11Cycloparaphenylene offers a balance between strain energy and stability, making it particularly useful for certain applications .

Properties

IUPAC Name

dodecacyclo[40.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37.238,41]hexahexaconta-1(44),2(66),3,5(65),6(64),7,9(63),10(62),11,13(61),14(60),15,17(59),18(58),19,21(57),22(56),23,25(55),26,28,30,32,34,36,38,40,42,45,47,49,51,53-tritriacontaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H44/c1-2-46-4-3-45(1)47-5-7-49(8-6-47)51-13-15-53(16-14-51)55-21-23-57(24-22-55)59-29-31-61(32-30-59)63-37-39-65(40-38-63)66-43-41-64(42-44-66)62-35-33-60(34-36-62)58-27-25-56(26-28-58)54-19-17-52(18-20-54)50-11-9-48(46)10-12-50/h1-44H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOKFTTWOJPJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H44
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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